molecular formula C16H10ClN3O3S B2516773 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 307533-47-7

4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2516773
CAS RN: 307533-47-7
M. Wt: 359.78
InChI Key: NNWFXDDMDMSYSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves the use of multireactive building blocks and the exploitation of specific functional group reactivity. For instance, the synthesis of N-substituted indole-2-thiols and related heterocyclic compounds is achieved through the reaction of a thioketene intermediate with N-nucleophiles, leading to intermolecular cyclization . Similarly, 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a starting material for the preparation of various nitrogenous heterocycles, demonstrating the versatility of chloro-nitrobenzoic acid derivatives in heterocyclic oriented synthesis (HOS) . Additionally, the efficient synthetic methodology for producing 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide showcases the reactivity of the cyanomethylene functionality to construct new heterocycles .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra. These techniques confirm the successful incorporation of the desired functional groups and the overall molecular framework of the compounds . The structural confirmation is crucial for ensuring the compounds' suitability for further biological activity testing and for understanding their potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of reactive functional groups, such as the nitro group, which can undergo reduction, and the chloro group, which can participate in nucleophilic substitution reactions. These reactions are essential for the synthesis of various heterocyclic scaffolds and for the potential modification of the compounds to enhance their biological activity . The reactivity of the thiadiazole ring, as demonstrated in the synthesis of 4-nitro-2-(1,2,3-thiadiazol-4-yl)benzenethiol, indicates the ring's tolerance toward base and its potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are not explicitly detailed in the provided data. However, the presence of multiple substituents like chloro, nitro, and amide groups can imply certain physicochemical characteristics. For example, the nitro group is typically electron-withdrawing, which can affect the compound's acidity and reactivity. The amide linkage may contribute to the compound's hydrogen bonding potential, influencing its solubility and interaction with biological molecules .

Biological Activity Analysis

The synthesized compounds have been evaluated for various biological activities. For instance, certain derivatives have shown significant insecticidal activity against the cotton leaf worm, with compound 12 exhibiting the highest activity . Other compounds have been screened for antibacterial, antifungal, and antitubercular activities, highlighting the potential of these compounds in drug discovery and the importance of their structural features in determining their biological efficacy .

Scientific Research Applications

Antitumor Activity of Related Compounds

Compounds with structures similar to 4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, especially those containing imidazole, thiazole, and benzamide groups, have been reviewed for their antitumor activity. Imidazole derivatives, for instance, have been explored for the synthesis of new antitumor drugs, reflecting the interest in compounds with biological properties that could potentially include this compound (Iradyan, M., et al., 2009).

Synthetic Applications

The synthesis and application of chemical compounds featuring benzotriazole and benzimidazole frameworks, which share some functional group similarities with the compound , indicate a broad range of potential applications. These compounds serve as intermediates in the preparation of metal passivators and light-sensitive materials, suggesting that this compound could have applications in materials science or as an intermediate in organic synthesis (Gu, H., et al., 2009).

Biological Activity and Drug Development

Research on nimesulide, a non-steroidal anti-inflammatory drug with a benzothiazole structure, demonstrates the therapeutic potential of compounds with similar structural features for treating inflammation and pain states. This suggests that this compound could be explored for similar pharmacological properties (Ward, A., & Brogden, R. N., 1988).

Environmental and Analytical Chemistry

Studies on the occurrence and fate of parabens in aquatic environments reveal the environmental persistence and effects of chemically related compounds. This research area might encompass the environmental impact assessment of this compound, especially concerning its biodegradation and potential as an endocrine disruptor (Haman, C., et al., 2015).

properties

IUPAC Name

4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-12-6-4-10(5-7-12)15(21)19-16-18-14(9-24-16)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWFXDDMDMSYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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